molecular formula C15H13NO3 B565083 rac Ketorolac-d4 CAS No. 1216451-53-4

rac Ketorolac-d4

Número de catálogo: B565083
Número CAS: 1216451-53-4
Peso molecular: 259.297
Clave InChI: OZWKMVRBQXNZKK-LZMSFWOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac Ketorolac-d4: is a deuterated form of racemic ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound in biological systems with greater precision.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Ketorolac-d4 typically involves the incorporation of deuterium atoms into the ketorolac molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol (CD3OD)

    Temperature: Room temperature to moderate heating (20-50°C)

    Pressure: Deuterium gas at atmospheric pressure or slightly elevated pressures

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Preparation of the precursor: Synthesis of the non-deuterated ketorolac intermediate.

    Deuterium exchange: Catalytic hydrogenation using deuterium gas.

    Purification: Chromatographic techniques to isolate the deuterated product.

    Quality control: Analytical methods such as NMR spectroscopy to confirm the incorporation of deuterium.

Análisis De Reacciones Químicas

Types of Reactions

rac Ketorolac-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to ketorolac quinone derivatives.

    Reduction: Reduction of the ketone group to secondary alcohols.

    Substitution: Halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated ketorolac derivatives.

Aplicaciones Científicas De Investigación

rac Ketorolac-d4 is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of ketorolac in biological systems.

    Metabolic Studies: Helps in identifying metabolic pathways and intermediates.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and NMR spectroscopy.

    Drug Development: Used in the development of new NSAIDs and in the study of drug interactions.

Mecanismo De Acción

rac Ketorolac-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Molecular Targets and Pathways

    Cyclooxygenase (COX): Both COX-1 and COX-2 isoforms are inhibited.

    Prostaglandin Pathway: Reduction in prostaglandin E2 (PGE2) levels, leading to decreased inflammation and pain.

Comparación Con Compuestos Similares

rac Ketorolac-d4 can be compared with other deuterated and non-deuterated NSAIDs:

    Ketorolac: The non-deuterated form, which has similar pharmacological effects but lacks the advantages of deuterium labeling.

    Deuterated NSAIDs: Other deuterated NSAIDs like deuterated ibuprofen (ibuprofen-d3) and deuterated naproxen (naproxen-d3) offer similar benefits in pharmacokinetic studies.

Similar Compounds

    Ketorolac: Non-deuterated form.

    Ibuprofen-d3: Deuterated form of ibuprofen.

    Naproxen-d3: Deuterated form of naproxen.

This compound stands out due to its specific application in detailed pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds.

Actividad Biológica

Rac Ketorolac-d4, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, has garnered attention for its unique biological activities beyond traditional pain management. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Ketorolac

Ketorolac is widely recognized for its potent analgesic effects, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The S-enantiomer of ketorolac is mainly responsible for its analgesic activity, while the R-enantiomer has been less studied but shows promising biological activities, particularly in cancer therapy.

The primary mechanism by which this compound exerts its effects includes:

  • COX Inhibition : Ketorolac inhibits COX enzymes, leading to decreased production of prostaglandins, which play a critical role in pain and inflammation .
  • GTPase Inhibition : Recent studies have identified the R-enantiomer of ketorolac as an inhibitor of Rho-family GTPases, specifically Rac1 and Cdc42. These GTPases are crucial regulators of cellular functions such as cytoskeletal dynamics and cell motility, making them relevant targets in cancer therapy .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes .
  • Distribution : The drug demonstrates high plasma protein binding (>99%) and a volume of distribution around 0.25 L/kg .
  • Metabolism : Primarily metabolized in the liver via hydroxylation and glucuronic acid conjugation, with CYP2C8 and CYP2C9 involved in phase I metabolism .
  • Elimination : Approximately 92% of the drug is excreted renally, with a half-life of around 5 hours for the R-enantiomer .

Case Studies

  • Ovarian Cancer Study :
    A study highlighted the administration of racemic ketorolac post-surgery in ovarian cancer patients. It was found that R-ketorolac significantly inhibited Rac1 and Cdc42 activity in peritoneal cells, correlating with improved patient survival outcomes (Hazard Ratio=0.30) compared to those who did not receive ketorolac . This suggests that R-ketorolac's GTPase inhibitory properties may provide additional therapeutic benefits in oncology.
  • Pain Management in Animal Models :
    Animal studies have demonstrated that this compound effectively reduces hyperalgesia induced by carrageenan and enhances motor function recovery post-injury. In rats, it was shown to decrease levels of PGE2 in inflammatory conditions while preserving bone health during recovery phases .

Comparative Biological Activity Table

PropertyThis compoundConventional Ketorolac
COX InhibitionYesYes
GTPase InhibitionYes (R-enantiomer)No
Analgesic PotencyHighVery High
Cancer Therapeutic PotentialYesLimited
Half-Life~5 hours~2.5 hours (S-enantiomer)

Propiedades

IUPAC Name

5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675986
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216451-53-4
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Ketorolac-d4
Reactant of Route 2
rac Ketorolac-d4
Reactant of Route 3
rac Ketorolac-d4
Reactant of Route 4
rac Ketorolac-d4
Reactant of Route 5
Reactant of Route 5
rac Ketorolac-d4
Reactant of Route 6
rac Ketorolac-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.